3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one
Overview
Description
3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both imidazole and pyrazine rings, making it an interesting subject for various scientific studies. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of this compound can be achieved through the reaction of a suitable imidazole derivative with a pyrazine precursor in the presence of a cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyrazine derivatives .
Scientific Research Applications
3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms and exhibit various biological activities.
Pyrrolopyrazine Derivatives: Similar in structure, these compounds are known for their antimicrobial and antiviral properties.
Uniqueness
3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one stands out due to its unique combination of imidazole and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C10H13N5O/c16-10-14-8-9(13-6-5-12-8)15(10)7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,14,16) |
InChI Key |
AEUJTZJJOJMFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=NC=CN=C3NC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.